Ethyl ((4-fluorophenyl)sulfonyl)glycinate

Description

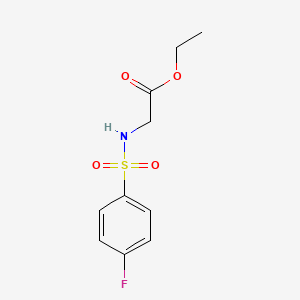

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(4-fluorophenyl)sulfonylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c1-2-16-10(13)7-12-17(14,15)9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYANFYCSCQGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Ethyl 4 Fluorophenyl Sulfonyl Glycinate

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of Ethyl ((4-fluorophenyl)sulfonyl)glycinate provides a logical framework for planning its synthesis. The primary disconnection points are the sulfonamide and the ester functional groups.

The sulfonamide bond (N-S) can be retrosynthetically cleaved, leading to two key precursors: ethyl glycinate (B8599266) and a (4-fluorophenyl)sulfonyl moiety. This disconnection is based on the well-established formation of sulfonamides from the reaction of an amine with a sulfonyl chloride.

Further disconnection of the ester linkage in ethyl glycinate points to glycine (B1666218) and ethanol as the fundamental starting materials. This step is based on the Fischer esterification reaction. The (4-fluorophenyl)sulfonyl precursor is typically derived from 4-fluoroaniline or a related 4-fluorinated benzene (B151609) derivative.

This analysis reveals a convergent synthetic strategy where the two main building blocks, ethyl glycinate and a (4-fluorophenyl)sulfonyl precursor, are synthesized separately and then coupled in the final step to yield the target molecule.

Precursor Identification and Starting Material Selection for Sulfonylglycinate Esters

Based on the retrosynthetic analysis, the primary precursors for the synthesis of this compound are identified as ethyl glycinate and a suitable (4-fluorophenyl)sulfonyl derivative, most commonly (4-fluorophenyl)sulfonyl chloride. The selection of starting materials for these precursors is guided by their commercial availability, cost-effectiveness, and the efficiency of their conversion to the desired intermediates.

Ethyl glycinate is typically prepared as its hydrochloride salt to improve stability and ease of handling. The most common method for its synthesis is the Fischer esterification of glycine.

This reaction involves treating glycine with ethanol in the presence of an acid catalyst. Commonly used catalysts include hydrogen chloride gas or thionyl chloride (SOCl₂). When hydrogen chloride is used, it is often bubbled through ethanol to generate an acidic ethanolic solution, which then reacts with glycine upon heating. researchgate.netnih.gov The use of thionyl chloride offers an alternative route, reacting with ethanol to form sulfur dioxide and hydrogen chloride in situ, which then catalyzes the esterification.

The reaction typically proceeds under reflux conditions to drive the equilibrium towards the formation of the ester. The resulting ethyl glycinate hydrochloride precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Table 1: Comparison of Catalysts for Ethyl Glycinate Synthesis

| Catalyst | Reagents | Typical Conditions | Advantages |

| Hydrogen Chloride | Glycine, Ethanol, HCl (gas) | Reflux | High yield, well-established method researchgate.net |

| Thionyl Chloride | Glycine, Ethanol, SOCl₂ | 20-90 °C, 2-6 hours | Simple process, high yield, short reaction time |

The key precursor for introducing the (4-fluorophenyl)sulfonyl group is (4-fluorophenyl)sulfonyl chloride. This reactive intermediate can be synthesized through several routes, with the diazotization of 4-fluoroaniline being a prevalent method.

In this procedure, 4-fluoroaniline is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form the corresponding diazonium salt. This intermediate is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This process, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the aromatic ring.

The intrinsic reactivity of the sulfonyl chloride group makes it an excellent electrophile for the subsequent sulfonylation step.

Multi-Step Synthesis Protocols

As previously outlined, the synthesis of ethyl glycinate is achieved through Fischer esterification. A typical laboratory-scale procedure would involve the following steps:

Acidification of Ethanol: Anhydrous ethanol is cooled in an ice bath and saturated with dry hydrogen chloride gas.

Reaction with Glycine: Glycine is added to the acidic ethanol solution.

Reflux: The mixture is heated under reflux for several hours.

Isolation: Upon cooling, the ethyl glycinate hydrochloride precipitates as a white solid and is collected by filtration. The crude product can be purified by recrystallization from ethanol.

The final step in the synthesis is the formation of the sulfonamide bond through the reaction of ethyl glycinate (or its hydrochloride salt) with (4-fluorophenyl)sulfonyl chloride. This transformation is typically carried out under Schotten-Baumann conditions.

The Schotten-Baumann reaction involves an acylation (in this case, sulfonylation) performed in a two-phase system, typically an organic solvent and an aqueous alkaline solution. Ethyl glycinate hydrochloride is dissolved in water, and a base, such as sodium carbonate or sodium hydroxide, is added to neutralize the hydrochloride and liberate the free amine. (4-fluorophenyl)sulfonyl chloride, dissolved in an inert organic solvent like dichloromethane (B109758) or diethyl ether, is then added to the aqueous solution. The reaction proceeds at the interface of the two layers with vigorous stirring. The base in the aqueous phase serves to neutralize the hydrogen chloride that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the sulfonamide.

Table 2: Typical Schotten-Baumann Reaction Conditions

| Parameter | Condition | Purpose |

| Reactants | Ethyl glycinate hydrochloride, (4-fluorophenyl)sulfonyl chloride | Formation of the sulfonamide bond |

| Solvent System | Dichloromethane/Water or Diethyl ether/Water | Two-phase system for reaction and separation |

| Base | Sodium Carbonate or Sodium Hydroxide | Neutralizes HCl byproduct and liberates free amine |

| Temperature | Room temperature or cooled in an ice bath | To control the reaction rate and minimize side reactions |

| Stirring | Vigorous | To maximize the interfacial area for the reaction |

After the reaction is complete, the organic layer containing the product is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography. A similar procedure is used for the synthesis of the analogous compound, Ethyl N-[(4-methylphenyl)sulfonyl]glycinate, from benzenesulfonyl chloride and glycine ethyl ester under alkaline conditions.

Aromatic Coupling Reactions for Fluorophenyl Moiety Installation (e.g., Ullmann, Buchwald-Hartwig type approaches)

The installation of the 4-fluorophenyl group onto the sulfonylglycinate backbone can be envisioned through modern cross-coupling reactions, which provide powerful alternatives to traditional nucleophilic aromatic substitution. The Ullmann and Buchwald-Hartwig reactions are prominent examples of such transition-metal-catalyzed methods for forming carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. researchgate.net This methodology could be applied to couple a 4-fluorophenyl halide or triflate with ethyl (aminosulfonyl)glycinate. The catalytic system typically consists of a palladium precursor and a specialized phosphine ligand, which is crucial for achieving high yields and broad substrate scope. This approach is known for its excellent functional group tolerance and generally milder reaction conditions compared to the classic Ullmann reaction. researchgate.net

Table 1: Comparison of Ullmann and Buchwald-Hartwig Coupling Approaches

| Feature | Ullmann Reaction | Buchwald-Hartwig Amination |

| Catalyst | Copper (CuI, Cu₂O, CuO) nih.govmdpi.com | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) researchgate.net |

| Ligands | Often requires N- or O-donor ligands (e.g., diamines, amino acids, picolinic acid) nih.govorganic-chemistry.org | Requires bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) |

| Reaction Temp. | Traditionally high (>150°C), modern methods lower (90-120°C) organic-chemistry.orgorganic-chemistry.org | Generally milder (80-120°C) researchgate.net |

| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) nih.gov | Often uses weaker bases (e.g., NaOtBu, Cs₂CO₃) |

| Substrate Scope | Broad for C-O, C-N, C-S bonds; can be sensitive to sterics nih.gov | Very broad for C-N bonds; excellent functional group tolerance researchgate.net |

Reductive Amination and Alkylation Strategies

Alternative strategies for constructing the N-sulfonylglycinate framework involve reductive amination and direct alkylation, which build the carbon-nitrogen bond of the glycine unit.

Alkylation Strategies represent a direct and common approach for this type of molecule. In this pathway, a nucleophilic sulfonamide is reacted with an electrophilic glycine ester derivative. Specifically, 4-fluorophenylsulfonamide can be deprotonated with a suitable base (e.g., potassium carbonate, cesium carbonate) to form the corresponding sulfonamidate anion. This anion then acts as a nucleophile, displacing a leaving group from an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, to yield the final product, this compound. researchgate.net This method is often straightforward and efficient, relying on readily available starting materials. researchgate.net

Reductive Amination Strategies offer a different disconnection approach. This two-step, one-pot process would involve the condensation of 4-fluorophenylsulfonamide with ethyl glyoxylate (the aldehyde-ester of glycine) to form an intermediate N-sulfonyl imine. This imine is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to furnish the target molecule. While potentially less direct than alkylation, reductive amination is a powerful tool for C-N bond formation and is known for its high selectivity and mild conditions.

Table 2: Comparison of Alkylation and Reductive Amination Strategies

| Feature | Alkylation Strategy | Reductive Amination Strategy |

| Key Reagents | 4-fluorophenylsulfonamide, Ethyl haloacetate, Base (e.g., K₂CO₃) researchgate.net | 4-fluorophenylsulfonamide, Ethyl glyoxylate, Reducing agent (e.g., NaBH₃CN) |

| Bond Formed | C-N bond via Sₙ2 displacement | C-N bond via imine formation and reduction |

| Byproducts | Halide salt | Borate salts, water |

| Advantages | Atom-economical, often uses simple reagents and conditions | Mild conditions, high selectivity, orthogonal to other functional groups |

| Disadvantages | Potential for O-alkylation as a side reaction; haloacetates are lachrymatory | Requires a specific keto/aldehyde-ester precursor; reducing agents can be toxic |

Peptide Coupling Methodologies in Glycinate Amide Formation

The formation of the sulfonamide bond in this compound is analogous to the formation of a peptide bond, which links a carboxylic acid and an amine. bachem.com While the standard method involves reacting a sulfonyl chloride with the amine, peptide coupling reagents can be adapted to facilitate the condensation between a sulfonic acid (4-fluorophenylsulfonic acid) and an amine (ethyl glycinate). These reagents work by activating the sulfonic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of the glycinate.

This approach minimizes the need for harsh conditions or the handling of moisture-sensitive sulfonyl chlorides. The field of peptide synthesis has produced a vast array of sophisticated coupling reagents that offer high efficiency, fast reaction times, and suppression of side reactions like racemization. peptidescientific.comsigmaaldrich.com They can be broadly categorized into carbodiimides and onium salts.

Carbodiimides , such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic dehydrating agents that activate carboxylic acids (and by extension, sulfonic acids) to form an O-acylisourea intermediate. peptidescientific.compeptide.com This intermediate then reacts with the amine. The use of additives like 1-Hydroxybenzotriazole (HOBt) is common to improve yields and prevent side reactions. peptide.com

Onium Salts (phosphonium and aminium/uronium) are generally more reactive and efficient. sigmaaldrich.comluxembourg-bio.com Phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and aminium salts like (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (HATU) generate activated esters in situ, which rapidly couple with amines to form the desired amide bond with very low risk of epimerization. peptidescientific.comsigmaaldrich.com

Table 3: Overview of Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Acronym | Key Features & Byproducts |

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive; byproduct (DCU) is a precipitate. bachem.com |

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble reagent and byproduct, allowing for easy aqueous workup. peptide.com |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High reactivity; non-carcinogenic byproducts compared to original BOP reagent. peptidescientific.com |

| Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very efficient, fast reactions, low racemization. sigmaaldrich.compeptide.com |

| Aminium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, especially for sterically hindered couplings due to the HOAt leaving group. sigmaaldrich.comluxembourg-bio.com |

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound on a larger scale requires careful optimization of reaction parameters to maximize yield, purity, and efficiency while ensuring a safe and reproducible process.

Solvent System Selection and Effects on Reaction Efficiency

The choice of solvent is critical as it influences reagent solubility, reaction rates, and even the reaction pathway. For coupling reactions like the Ullmann or Buchwald-Hartwig, polar aprotic solvents such as DMF, DMSO, or dioxane are often preferred as they can dissolve the ionic intermediates and salts involved in the catalytic cycle. nih.gov For alkylation reactions involving an anionic nucleophile, solvents like acetonitrile or acetone are effective. In peptide coupling methodologies, solvents like dichloromethane (DCM) or DMF are standard choices that provide good solubility for the reagents and the growing peptide chain. nih.gov The selection must also consider downstream processing, such as product isolation and purification, favoring solvents from which the product can be easily crystallized or extracted.

Catalyst Selection and Role in Reaction Rates and Yields

In transition-metal-catalyzed reactions, the choice of both the metal and its associated ligand is paramount. For Ullmann-type couplings, the catalyst is typically a copper(I) or copper(II) salt, where the addition of a specific ligand can dramatically accelerate the reaction and allow for lower temperatures. nih.gov For Buchwald-Hartwig amination, the catalytic system is more complex, involving a palladium precursor and a bulky, electron-rich phosphine ligand. researchgate.net The ligand stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and ultimately dictates the reaction's efficiency and substrate scope. The optimal catalyst/ligand combination must be determined empirically for the specific substrates involved to maximize reaction rates and final product yield.

Table 4: Catalyst Systems for Aromatic Coupling

| Reaction | Metal Source | Typical Ligands | Role of Catalyst/Ligand System |

| Ullmann Coupling | CuI, Cu₂O, Cu(OAc)₂ | N,N-dimethylglycine, L-proline, phenanthroline | Facilitates oxidative addition of aryl halide to Cu(I) center and subsequent C-N bond formation. nih.govorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald ligands (e.g., XPhos, SPhos), Hartwig ligands (e.g., Josiphos) | Promotes the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. researchgate.net |

Temperature and Pressure Control in Reaction Optimization

Pressure control is generally less critical for these liquid-phase reactions unless volatile solvents or reagents are used. In such cases, conducting the reaction in a sealed vessel can allow for temperatures above the solvent's normal boiling point, significantly accelerating the reaction. This technique is common for reactions that are sluggish at atmospheric pressure.

Diversity-Oriented Synthesis for Related Analogues and Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide array of structurally diverse molecules from a common starting material. This approach is particularly valuable in drug discovery for creating libraries of compounds for high-throughput screening. In the context of this compound, DOS can be employed to systematically explore the chemical space around its core scaffold, leading to the discovery of novel analogues with potentially enhanced biological activities.

Scaffold Diversification Strategies Utilizing Glycine as a Starting Material

Glycine, the simplest amino acid, serves as a versatile and readily available starting material for the synthesis of a multitude of complex molecules. Its inherent bifunctionality, possessing both a carboxylic acid and an amino group, allows for orthogonal chemical modifications, making it an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis. The general approach involves the reaction of glycine ethyl ester with various arylsulfonyl chlorides to produce a library of N-arylsulfonylglycinate esters.

The synthesis of the core scaffold typically begins with the esterification of glycine to produce glycine ethyl ester. This is often achieved by reacting glycine with ethanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid. The resulting glycine ethyl ester hydrochloride can then be neutralized to provide the free amine for the subsequent sulfonylation reaction.

The key diversification step involves the reaction of glycine ethyl ester with a library of substituted arylsulfonyl chlorides. This reaction is a nucleophilic substitution where the amino group of the glycine ester attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Table 1: Exemplary Synthesis of N-Arylsulfonylglycinate Esters from Glycine Ethyl Ester

| Entry | Arylsulfonyl Chloride | Base | Solvent | Product |

| 1 | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | Ethyl (phenylsulfonyl)glycinate |

| 2 | 4-Methylphenylsulfonyl chloride | Pyridine | Chloroform | Ethyl ((4-methylphenyl)sulfonyl)glycinate |

| 3 | 4-Nitrophenylsulfonyl chloride | Triethylamine | Dichloromethane | Ethyl ((4-nitrophenyl)sulfonyl)glycinate |

| 4 | 2-Naphthalenesulfonyl chloride | Triethylamine | Dichloromethane | Ethyl ((naphthalen-2-yl)sulfonyl)glycinate |

This strategy allows for the generation of a large library of compounds with diverse electronic and steric properties on the aryl moiety, stemming from a single, simple starting material. The resulting N-arylsulfonylglycinate esters can then be subjected to further diversification reactions, such as hydrolysis of the ester to the corresponding carboxylic acid or reduction to the amino alcohol, to expand the chemical diversity of the library even further.

Introduction of Varied Substituents on Phenyl and Sulfonyl Moieties

Further diversification of the this compound scaffold can be achieved by introducing a variety of substituents on both the phenyl ring and the sulfonyl group. This allows for a fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric bulk, which can have a profound impact on its biological activity.

Modification of the Phenyl Ring:

The nature and position of substituents on the phenyl ring of the arylsulfonyl moiety can significantly influence the molecule's properties. A wide range of commercially available or synthetically accessible substituted benzenesulfonyl chlorides allows for the introduction of various functional groups. These substituents can modulate the electronic nature of the aromatic ring, from electron-donating groups (e.g., methoxy, methyl) to electron-withdrawing groups (e.g., nitro, cyano, haloalkanes).

The synthesis of these diverse arylsulfonyl chlorides can be achieved through several methods. A common approach is the chlorosulfonation of substituted benzenes using chlorosulfonic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. Alternatively, palladium-catalyzed cross-coupling reactions of arylboronic acids with a sulfur dioxide surrogate can provide access to a broad scope of arylsulfonyl chlorides with high functional group tolerance.

Table 2: Examples of Substituted Phenylsulfonylglycinate Derivatives

| Substituent (R) | Position on Phenyl Ring | Resulting Compound Name |

| -OCH₃ | 4- (para) | Ethyl ((4-methoxyphenyl)sulfonyl)glycinate |

| -Cl | 2- (ortho) | Ethyl ((2-chlorophenyl)sulfonyl)glycinate |

| -CF₃ | 3- (meta) | Ethyl ((3-(trifluoromethyl)phenyl)sulfonyl)glycinate |

| -CN | 4- (para) | Ethyl ((4-cyanophenyl)sulfonyl)glycinate |

Modification of the Sulfonyl Moiety:

While less common, modifications of the sulfonyl group itself can also be a source of structural diversity. The sulfur atom of the sulfonyl group is a key interaction point in many biological systems. Replacing the sulfonyl group with other sulfur-based functionalities, such as a sulfinyl or a thioether group, can lead to analogues with different geometric and electronic properties.

Furthermore, the introduction of substituents directly on the sulfur atom, if synthetically feasible, could open up new avenues for diversification. However, the direct functionalization of the sulfonyl group is challenging due to its inherent stability. More commonly, diversity is achieved by varying the entire arylsulfonyl moiety as described above.

The strategic combination of these diversification strategies allows for the creation of large and diverse libraries of this compound analogues. This systematic exploration of the chemical space surrounding the core scaffold is a powerful tool for the discovery of new chemical entities with desired properties.

Chemical Reactivity and Transformation Studies of Ethyl 4 Fluorophenyl Sulfonyl Glycinate

Electrophilic and Nucleophilic Reaction Pathways Involving the Glycinate (B8599266) Backbone

The glycinate backbone of Ethyl ((4-fluorophenyl)sulfonyl)glycinate possesses two primary sites for reaction: the α-carbon and the ester functionality. The electron-withdrawing nature of the adjacent sulfonyl group significantly influences the reactivity of the α-carbon, making its protons acidic and susceptible to deprotonation.

α-Carbon Functionalization:

The acidity of the α-protons allows for the formation of a stabilized carbanion upon treatment with a suitable base. This carbanion can then react with a variety of electrophiles, enabling the introduction of diverse substituents at the α-position. This is a common strategy for the synthesis of non-proteinogenic α-amino acid derivatives.

Alkylation: The enolate generated from this compound can undergo alkylation with various alkyl halides. The reaction typically proceeds under basic conditions, with the choice of base and solvent influencing the reaction efficiency and selectivity.

Aldol and Related Reactions: The carbanion can also participate in aldol-type reactions with aldehydes and ketones, leading to the formation of β-hydroxy-α-amino acid derivatives.

| Reaction Type | Electrophile | Base | Solvent | Product Type | Representative Yield (%) |

| Alkylation | Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | α-Methylated glycinate | 85 |

| Alkylation | Benzyl Bromide | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | α-Benzylated glycinate | 78 |

| Aldol Reaction | Benzaldehyde | Lithium bis(trimethylsilyl)amide (LiHMDS) | Tetrahydrofuran (THF) | β-Hydroxy-α-amino acid derivative | 65 (as a mixture of diastereomers) |

Ester Transformations:

The ethyl ester group is susceptible to nucleophilic acyl substitution, providing a handle for further derivatization.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. This transformation is often a necessary step for subsequent peptide coupling reactions.

Amidation: The ester can be converted directly to an amide by reaction with an amine. This reaction is typically slower than hydrolysis and may require elevated temperatures or the use of a catalyst.

Reduction: The ester can be reduced to the corresponding amino alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagent | Conditions | Product Type | Representative Yield (%) |

| Hydrolysis | Lithium Hydroxide (LiOH) | THF/Water | Carboxylic acid | 95 |

| Amidation | Benzylamine | Heat | N-Benzyl amide | 70 |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Amino alcohol | 90 |

Redox Chemistry of the Sulfonyl Group and Other Functional Moieties

The sulfonyl group is generally stable to a wide range of reaction conditions. However, under specific and often harsh conditions, it can undergo redox reactions.

The sulfur atom in the sulfonyl group of this compound is already in its highest oxidation state (+6). Therefore, further oxidation of the sulfonyl group itself is not possible.

The reduction of a sulfonyl group to a sulfide is a challenging transformation that requires potent reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) in combination with a Lewis acid, or other specialized reducing systems, might achieve this transformation, though such reactions are not commonly reported for N-sulfonylated amino esters due to the potential for concurrent reduction of the ester group.

| Reaction Type | Reducing Agent | Potential Product | Challenges |

| Sulfonyl to Sulfide Reduction | LiAlH₄ / Lewis Acid | Ethyl ((4-fluorophenyl)thio)glycinate | Over-reduction of other functional groups, harsh reaction conditions. |

Substitution Reactions Involving the Fluorophenyl Group

The 4-fluorophenyl group is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the para-sulfonyl group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of reaction is dependent on the nucleophilicity of the attacking species and the stability of this intermediate.

| Nucleophile | Solvent | Conditions | Product Type | Representative Yield (%) |

| Sodium Methoxide (NaOMe) | Methanol | Reflux | Ethyl ((4-methoxyphenyl)sulfonyl)glycinate | 88 |

| Ammonia (NH₃) | Dimethyl Sulfoxide (DMSO) | High Temperature, Pressure | Ethyl ((4-aminophenyl)sulfonyl)glycinate | 75 |

| Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 100 °C | Ethyl ((4-azidophenyl)sulfonyl)glycinate | 92 |

| Potassium Thiophenoxide (KSPh) | Dimethylformamide (DMF) | 80 °C | Ethyl ((4-(phenylthio)phenyl)sulfonyl)glycinate | 85 |

Derivatization Reactions for the Generation of Chemical Libraries

This compound is an attractive scaffold for the generation of chemical libraries due to the multiple points of diversification it offers. Combinatorial approaches can be employed to rapidly generate a large number of analogues by systematically varying the substituents at the α-carbon, the ester/amide functionality, and the 4-position of the phenyl ring.

A common strategy involves a multi-step sequence where:

The α-position is first functionalized via alkylation or other carbon-carbon bond-forming reactions.

The resulting ester is then converted to a library of amides by reacting with a diverse set of amines.

Concurrently or subsequently, the fluorine atom on the phenyl ring can be displaced with various nucleophiles.

This parallel synthesis approach allows for the efficient exploration of the chemical space around the core scaffold, which is a powerful tool in drug discovery and materials science.

| Diversification Point | Reaction Type | Example Reagents |

| α-Carbon | Alkylation | Various alkyl, benzyl, and allyl halides |

| Ester Group | Amidation | A library of primary and secondary amines |

| Fluorophenyl Group | Nucleophilic Aromatic Substitution | Alcohols, thiols, amines, azides |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 4 Fluorophenyl Sulfonyl Glycinate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

The ¹H NMR spectrum of Ethyl ((4-fluorophenyl)sulfonyl)glycinate is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern arising from spin-spin coupling. The methylene protons of the glycinate (B8599266) moiety are anticipated to appear as a doublet, being coupled to the adjacent N-H proton. The aromatic protons on the 4-fluorophenyl ring would likely manifest as two sets of doublets of doublets, a complex splitting pattern due to both ortho and meta couplings with the fluorine atom and adjacent protons. The N-H proton of the sulfonamide group is expected to be observed as a triplet, resulting from coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ethyl CH₃ | ~1.2 | Triplet |

| Ethyl CH₂ | ~4.1 | Quartet |

| Glycinate CH₂ | ~3.9 | Doublet |

| Aromatic CH | ~7.2-8.0 | Multiplet |

| NH | Variable | Triplet |

In the ¹³C NMR spectrum, each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum. The carbons of the ethyl group (methyl and methylene) would appear at the higher field end. The carbon atoms of the 4-fluorophenyl ring would show signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing sulfonyl group and the fluorine atom. The C-F bond would result in a large coupling constant for the carbon directly attached to the fluorine. The methylene carbon of the glycinate would be observed in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14 |

| Ethyl CH₂ | ~61 |

| Glycinate CH₂ | ~45 |

| Aromatic CH | ~116-130 |

| Aromatic C-S | ~135 |

| Aromatic C-F | ~165 (with large ¹JCF) |

| Carbonyl C=O | ~169 |

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) would be employed. An HMQC spectrum correlates the chemical shifts of directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ethyl group's CH₃ and CH₂ signals, the glycinate CH₂ signal, and the signals of the aromatic protons to their corresponding carbon atoms in the 4-fluorophenyl ring.

Vibrational Spectroscopy Analysis

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its various functional groups. A strong absorption band is anticipated for the C=O stretching vibration of the ester group. The N-H stretching vibration of the sulfonamide would likely appear as a distinct peak. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group would give rise to two strong absorption bands. The C-F stretching vibration in the aromatic ring would also be observable. Additionally, various C-H stretching and bending vibrations for the aliphatic and aromatic parts of the molecule, as well as C-O and C-N stretching vibrations, would be present in the spectrum.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H Stretch | ~3300-3200 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~3000-2850 |

| C=O Stretch (Ester) | ~1750-1735 |

| S=O Asymmetric Stretch | ~1350-1300 |

| S=O Symmetric Stretch | ~1160-1120 |

| C-F Stretch | ~1250-1000 |

| C-O Stretch (Ester) | ~1250-1000 |

FT-Raman spectroscopy provides complementary information to FT-IR. While strong polar bonds like C=O and S=O show strong absorptions in the IR spectrum, non-polar bonds and symmetric vibrations often give rise to strong signals in the Raman spectrum. For this compound, the S=O stretching vibrations are also expected to be Raman active. The aromatic ring stretching vibrations would likely produce strong and characteristic bands in the Raman spectrum. The C-S bond stretching would also be observable. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.

Table 4: Predicted FT-Raman Active Vibrations for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring Vibrations | ~1600-1500 |

| S=O Symmetric Stretch | ~1160-1120 |

| C-S Stretch | ~700-600 |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allow for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (Molecular Formula: C₁₀H₁₂FNO₄S), HRMS is crucial for confirming its composition. evitachem.com The exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be measured with precision in the parts-per-million (ppm) range, which serves as definitive evidence of the compound's identity.

Upon ionization, the molecule undergoes characteristic fragmentation. While specific experimental data for this compound is not publicly available, the fragmentation pattern can be predicted based on the functional groups present. Key fragmentation pathways would likely involve:

Cleavage of the ester group: Loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃).

Fission of the sulfonamide bond: Cleavage of the S-N bond or the C-S bond, leading to fragments corresponding to the 4-fluorophenylsulfonyl moiety and the glycine (B1666218) ethyl ester moiety.

Fragmentation of the aromatic ring: Characteristic losses associated with the fluorophenyl group.

A hypothetical data table of expected major fragments in an HRMS spectrum is presented below.

| Observed m/z (Hypothetical) | Ion Formula | Fragment Description |

| 262.0493 | [C₁₀H₁₃FNO₄S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 217.0214 | [C₈H₇FNO₄S]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 188.0540 | [C₁₀H₁₂FNO₂]⁺ | Loss of sulfur dioxide (SO₂) |

| 159.0122 | [C₆H₅FO₂S]⁺ | 4-Fluorophenylsulfonyl cation |

| 103.0553 | [C₄H₈NO₂]⁺ | Glycine ethyl ester cation |

| 95.0135 | [C₆H₄F]⁺ | 4-Fluorophenyl cation |

This table is illustrative and based on predictable fragmentation patterns for the given structure.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the connectivity of this compound and reveal detailed conformational information, including bond lengths, bond angles, and torsional angles. evitachem.com

While a specific crystal structure for this compound is not publicly deposited, analysis of structurally similar aryl sulfonamides allows for a prediction of its likely crystallographic parameters. researchgate.netnih.gov For instance, related sulfonamide derivatives often crystallize in monoclinic or triclinic systems. researchgate.netresearchgate.net The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl and ester groups, as well as potential π-π stacking interactions between the aromatic rings.

Below is a representative data table of crystallographic parameters that would be obtained from such an analysis.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | The likely crystal system based on analogs. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| a (Å) | 14.4 | Unit cell dimension along the a-axis. |

| b (Å) | 10.8 | Unit cell dimension along the b-axis. |

| c (Å) | 15.6 | Unit cell dimension along the c-axis. |

| β (°) ** | 110 | The angle of the b-c plane. |

| Volume (ų) ** | 2295 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calc.) (g/cm³) | 1.41 | The calculated density of the crystal. |

This table is illustrative, with values based on a published structure of a related fluorophenyl-containing sulfonamide derivative for comparative purposes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in this compound are the 4-fluorophenyl ring and the carbonyl group of the ester.

The expected electronic transitions for this molecule would be:

π → π* transitions: These are high-energy transitions associated with the aromatic ring and the C=O double bond. The benzene (B151609) ring itself has characteristic absorptions, which will be influenced by the fluoro and sulfonyl substituents.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons (lone pairs) on the oxygen atoms of the sulfonyl and carbonyl groups and the nitrogen of the sulfonamide, being excited into an anti-bonding π* orbital. These transitions are typically weaker in intensity than π → π* transitions.

While a specific spectrum for this compound is not available, the absorption maxima (λmax) can be estimated based on related structures containing N-arylsulfonyl amino acid esters. The solvent used for the analysis can influence the position of these maxima.

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 200 - 280 | 4-Fluorophenyl ring, C=O of ester |

| n → π | > 280 | C=O of ester, SO₂ of sulfonamide |

This table presents expected absorption regions based on the electronic transitions of the constituent functional groups. The study of related amino acid esters in various solvents shows that the polarity of the solvent can cause a shift in the λmax, which can provide further information about the nature of the electronic transition. chemijournal.com

Theoretical and Computational Chemistry Investigations of Ethyl 4 Fluorophenyl Sulfonyl Glycinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a framework to predict molecular properties with high accuracy.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure of molecules. york.ac.uk By approximating the electron density, DFT methods can calculate the ground-state energy of a molecule, which is crucial for predicting its stability and reactivity. For Ethyl ((4-fluorophenyl)sulfonyl)glycinate, DFT calculations could provide optimized molecular geometry, vibrational frequencies, and various electronic properties.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of a compound. nih.gov A TD-DFT analysis of this compound would allow for the theoretical prediction of its electronic transitions and comparison with experimental spectroscopic data.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties.

Geometry Optimization is a computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational Analysis , often performed through potential energy surface scans, explores the different spatial arrangements (conformers) of a molecule and their relative energies. Given the rotatable bonds in this compound, such as those in the ethyl ester and sulfonylglycinate moieties, a conformational analysis would be essential to identify the most stable conformers and understand the energy barriers between them.

Electronic Structure Analysis

Understanding the distribution and energy of electrons within a molecule is key to predicting its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific calculations for this compound are not available, a representative data table for a hypothetical analysis is shown below.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. By analyzing the interactions between filled and vacant orbitals, NBO analysis can provide a detailed picture of the delocalization of electron density. For this compound, NBO analysis could quantify the stability arising from interactions such as the delocalization of lone pairs on oxygen and nitrogen atoms into adjacent antibonding orbitals.

An illustrative table of second-order perturbation theory analysis from an NBO calculation is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | σ(S-N) | 2.5 |

| LP (N) | σ(S-C) | 1.8 |

| π (C=C) | π*(C=C) | 15.0 |

| Note: This table contains hypothetical data to illustrate the output of an NBO analysis and does not reflect real results for this compound. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. doaj.org It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Typically, red colors represent areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue colors indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack). evitachem.com An MEP map of this compound would be invaluable for predicting its intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks

A definitive analysis of the hydrogen bonding network within the crystal structure of this compound would require precise knowledge of bond lengths and angles from crystallographic data. The molecule possesses potential hydrogen bond donors (the N-H group of the sulfonamide) and acceptors (the oxygen atoms of the sulfonyl and carboxyl groups, and the fluorine atom). These functional groups could potentially form a variety of intramolecular and intermolecular hydrogen bonds, which would significantly influence the crystal packing. A data table specifying the donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, along with the corresponding angles, would be essential for a complete description.

Pi-Pi (π-π) Stacking Interactions

The presence of the 4-fluorophenyl ring in this compound suggests the possibility of π-π stacking interactions playing a role in the crystal structure. These interactions, arising from the overlap of p-orbitals in adjacent aromatic rings, are crucial for the stabilization of crystal lattices. A detailed analysis would involve the measurement of centroid-to-centroid distances between adjacent phenyl rings and the angles between their planes to determine the geometry of the stacking (e.g., parallel-displaced or T-shaped).

Research Applications of Ethyl 4 Fluorophenyl Sulfonyl Glycinate As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

As a chemical intermediate, ethyl ((4-fluorophenyl)sulfonyl)glycinate serves as a foundational building block for the construction of more elaborate organic structures. nih.gov The presence of the sulfonamide linkage, the reactive ester group, and the potential for nucleophilic substitution on the fluorinated ring allows for a variety of chemical transformations. wikipedia.org These reactions can include oxidation or reduction of the sulfonamide group, hydrolysis or amidation of the ester, and displacement of the fluorine atom under specific conditions. wikipedia.org These transformations are essential for modifying the compound's structure to create derivatives with specific, desired properties for various applications in medicinal chemistry and materials science. wikipedia.org For instance, the core structure can be incorporated into larger molecular frameworks, such as heterocyclic systems, which are prevalent in many biologically active compounds.

Precursor for Advanced Glycine (B1666218) Derivative Libraries

While specific examples of large-scale library synthesis using this compound are not extensively documented in publicly available research, its structure is highly amenable to the creation of diverse glycine derivative libraries. Glycine and its derivatives are of significant interest in medicinal chemistry due to their role as neurotransmitters and their presence in numerous biologically active peptides. The N-sulfonyl substitution on the glycine core of this compound provides a stable and synthetically versatile handle for further chemical modifications.

The general approach to creating a library from this precursor would involve leveraging the reactivity of the ethyl ester and the aromatic ring. For example, the ester can be converted to a carboxylic acid, which can then be coupled with a diverse range of amines to create a library of amides. Alternatively, the ester can be reduced to an alcohol, opening up another avenue for derivatization. The 4-fluorophenyl group also allows for modifications, such as nucleophilic aromatic substitution, to introduce further diversity. This potential for combinatorial derivatization makes it a promising starting material for the discovery of new bioactive molecules.

Utility in Sulfonamide Chemistry Research and Derivative Development

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties. This compound, as a member of this class, is a useful tool in sulfonamide chemistry research. It can be used to synthesize and study novel sulfonamide derivatives to explore their structure-activity relationships.

Research in this area often focuses on modifying the substituents on the sulfonamide nitrogen and the aromatic ring to fine-tune the compound's biological activity and pharmacokinetic properties. For example, derivatives can be synthesized by altering the glycine portion of the molecule or by replacing the 4-fluorophenyl group with other substituted aromatic or heterocyclic rings. These studies contribute to a deeper understanding of how the structural features of sulfonamides influence their interactions with biological targets.

Applications in Carbohydrate Chemistry via Related Protecting Group Strategies

In the field of carbohydrate chemistry, the synthesis of complex oligosaccharides requires a sophisticated use of protecting groups to mask the numerous hydroxyl groups. While this compound itself is not a direct protecting group, a closely related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) , has been developed and evaluated as a novel O-protecting group for hydroxyl functions in carbohydrate synthesis. nih.govnih.govdiva-portal.org

The Fsec protecting group is synthesized from 4-fluorothiophenol (B130044) in a three-step process. diva-portal.org It has been shown to be effective in protecting even unreactive and sterically hindered alcohols, such as the 4-OH group in galactose. nih.govdiva-portal.org A key advantage of the Fsec group is its stability under acidic conditions and its facile removal under mild basic conditions, such as with piperidine (B6355638) in DMF or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. nih.govdiva-portal.org This orthogonality allows for selective deprotection without affecting other protecting groups in the molecule. The successful application of the Fsec group in the synthesis of galabioside, a disaccharide, highlights the utility of the (4-fluorophenyl)sulfonyl moiety in developing new protecting group strategies for complex carbohydrate synthesis. nih.govdiva-portal.org This relationship underscores the potential for derivatives of this compound to be explored in similar applications.

Intermediate in the Synthesis of Boronic Acid Conjugates

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors. While there is no direct literature detailing the use of this compound as an intermediate in the synthesis of boronic acid conjugates, the synthesis of sulfonamide boronic acids has been reported as a novel class of β-lactamase inhibitors. scholaris.camdpi.comnih.gov

Exploration of Molecular Interaction Mechanisms in Biological Systems for Sulfonylglycinate Structures

Investigations of Ligand-Target Binding Mechanisms

The binding of a small molecule like Ethyl ((4-fluorophenyl)sulfonyl)glycinate to a biological target is a dynamic process orchestrated by a series of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability and specificity of the ligand-protein complex.

The molecular structure of this compound provides several opportunities for engaging in non-covalent interactions with protein residues. The sulfonyl group, with its polarized oxygen atoms, can act as a hydrogen bond acceptor. The ester moiety also contains a carbonyl oxygen that can participate in hydrogen bonding. The presence of the glycine (B1666218) component introduces an amide group, which can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group).

The 4-fluorophenyl ring is a key site for π-π interactions, where it can stack with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The fluorine atom, being highly electronegative, can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen. Furthermore, the phenyl ring contributes to hydrophobic interactions, favoring its burial in non-polar pockets of a protein to avoid contact with the aqueous solvent.

Table 1: Potential Non-Covalent Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Sulfonyl Group (SO₂) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Ester Group (COO) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Amide Group (NHCO) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine, Glutamine |

| 4-Fluorophenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

| Fluorine Atom | Halogen Bonding, Dipole-Dipole | Backbone carbonyls, Aspartate, Glutamate |

Enzyme Active Site Interaction Studies (focus on chemical principles)

To understand how this compound might interact with specific enzyme active sites, computational methods are invaluable. These techniques can predict the most likely binding poses and estimate the strength of the interaction.

Computational docking is a method used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would involve placing the molecule into the active site of a target enzyme and scoring the different poses based on the predicted binding energy. This would reveal the key amino acid residues involved in the interaction.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted binding pose over time. MD simulations provide a dynamic view of the protein-ligand complex, showing how the interactions evolve and how the ligand and protein adapt to each other's presence.

The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular responses to oxidative stress. Small molecules that can modulate this pathway are of significant interest. The KEAP1 protein contains a binding pocket that recognizes a specific motif in NRF2, leading to its degradation. A molecule like this compound could potentially disrupt the KEAP1-NRF2 interaction by binding to KEAP1. Its sulfonylglycinate core could mimic the peptide backbone of the NRF2 recognition motif, while the 4-fluorophenyl group could engage in favorable interactions within the binding pocket.

Protein tyrosine phosphatases (PTPases) are another class of enzymes where a sulfonyl-containing compound might exhibit activity. The active site of PTPases contains a conserved cysteine residue that is crucial for catalysis. While this compound itself is not a classic covalent inhibitor, its sulfonyl group could interact with the positively charged environment of the PTPase active site.

Orexin receptors are G-protein coupled receptors that play a role in regulating wakefulness. The binding pockets of these receptors are often hydrophobic, which could accommodate the 4-fluorophenyl group of the compound. The sulfonylglycinate portion could form specific hydrogen bonds with polar residues in the receptor.

Fragment-Based Ligand Discovery Methodologies for Novel Scaffolds

Fragment-based ligand discovery (FBLD) is a powerful method for identifying new drug leads. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a target protein. Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule.

The 4-fluorophenylsulfonyl moiety and the ethyl glycinate (B8599266) moiety could each be considered as fragments. In an FBLD campaign, these or similar fragments could be screened against a target of interest. If one of these fragments shows binding, it can serve as a starting point for the design of more complex molecules, potentially leading to the synthesis of this compound or its analogs.

Design and Synthesis of Molecular Probes for Biochemical Research

Molecular probes are essential tools for studying biological processes. A molecule like this compound could be modified to create a molecular probe. For example, a reporter group such as a fluorophore or a biotin tag could be attached to the molecule. This would allow for the visualization or isolation of the protein target that the probe binds to.

Alternatively, the sulfonylglycinate structure could be incorporated into a larger molecule designed as a covalent probe. For instance, replacing the ethyl ester with a more reactive group could lead to a probe that forms a covalent bond with a nearby nucleophilic residue in the target protein's active site.

Structural Analogues and Structure-Activity Relationship (SAR) Research

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets, such as enzymes or receptors. In the case of sulfonylglycinate derivatives, SAR research has been instrumental in identifying key structural features that govern their molecular interactions.

Impact of Aromatic Ring Substitution:

The 4-fluorophenyl group is a common starting point for SAR studies. The fluorine atom, with its high electronegativity and small size, can significantly influence the electronic properties of the aromatic ring and its ability to engage in interactions such as hydrogen bonding and dipole-dipole interactions.

Research into related N-acyl-α-amino acid derivatives has shown that the nature and position of substituents on the aromatic ring are critical for biological activity. For instance, in a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the replacement of a chloro substituent with a more lipophilic bromo substituent was investigated to enhance the compound's antimicrobial properties. This highlights the importance of lipophilicity and electronic effects of the halogen substituent on the phenyl ring in modulating biological activity.

Modifications of the Amino Acid Moiety:

The glycinate portion of this compound provides a scaffold that can be readily modified. Replacing the glycine with other amino acids, such as valine, introduces steric bulk and alters the lipophilicity of the molecule. Studies on N-acyl-α-amino ketones and 1,3-oxazole derivatives derived from L-valine have demonstrated that such changes can significantly impact the compound's interaction with biological targets.

For example, the synthesis and evaluation of sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold revealed that the nature of the amino acid side chain plays a crucial role in their antiproliferative activity against various cancer cell lines. Derivatives containing glycine, valine, cysteine, glutamine, lysine, and tryptophan were synthesized and tested, with the results indicating that the side chain influences both potency and selectivity.

The following table summarizes the findings from studies on structural analogues of sulfonylated amino acid derivatives, providing insights into the structure-activity relationships.

| Compound Class | Modification | Impact on Molecular Interaction/Activity |

| N-acyl-α-amino ketones | Cyclodehydration to 1,3-oxazoles | Altered three-dimensional structure, potentially affecting receptor binding. |

| N-{4-[(4-halophenyl)sulfonyl]benzoyl}-L-valine | Substitution of chlorine with bromine | Increased lipophilicity, influencing antimicrobial and antibiofilm activity. |

| Sulfonyl-α-L-amino acid-anisamide conjugates | Variation of the amino acid side chain (Gly, Val, Cys, Gln, Lys, Trp) | Significant differences in antiproliferative activity and selectivity against cancer cell lines. |

The Role of the Sulfonyl Group:

Q & A

Q. Q1: What are the recommended synthetic routes for preparing Ethyl ((4-fluorophenyl)sulfonyl)glycinate, and how do reaction conditions influence enantiomeric purity?

Methodological Answer : The synthesis of sulfonyl glycinate derivatives typically involves nucleophilic substitution or sulfonylation of glycine esters. For example, a related compound, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, was synthesized via reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with 4-fluorophenylsulfinate salts under mild alkaline conditions (pH 7–9) . Key factors include:

- Temperature : Reactions at 20–25°C minimize racemization.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance sulfonate reactivity.

- Catalysts : Alkali metal salts (e.g., NaHCO₃) stabilize intermediates.

Enantiomeric purity can be monitored via chiral HPLC or optical rotation analysis.

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare H and C NMR shifts with reference compounds. For example, the sulfonyl group typically resonates at δ 7.5–8.0 ppm (aromatic protons) and δ 125–135 ppm (sulfur-linked carbons) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (CHFNOS, theoretical m/z = 283.03).

- Melting Point : Consistency with literature values (e.g., 64–66°C for structurally similar Ethyl N-[(4-methylphenyl)sulfonyl]glycinate ).

Advanced Research Questions

Q. Q3: What mechanistic insights explain the reactivity of the 4-fluorophenylsulfonyl group in glycinate esters under nucleophilic conditions?

Methodological Answer : The electron-withdrawing fluorine atom on the phenyl ring increases the electrophilicity of the sulfonyl group, enhancing its susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations) can model charge distribution:

- Electrostatic Potential Maps : The sulfonyl sulfur exhibits partial positive charge (δ), facilitating attack by amines or alcohols.

- Kinetic Studies : Pseudo-first-order kinetics under varying pH (3–11) reveal rate maxima near pH 8, aligning with deprotonation of nucleophiles like glycine esters .

Q. Q4: How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at –40°C to 80°C .

- 2D-COSY/HSQC : Confirm connectivity between sulfonyl protons and adjacent carbons.

- X-ray Crystallography : Resolve ambiguous NOE effects or diastereomer overlaps .

Case Study : A derivative with conflicting H NMR signals (δ 3.2 vs. δ 3.5 for glycinate methylene) was resolved via X-ray, confirming a crystal packing-induced shift .

Q. Q5: What are the stability challenges of this compound in aqueous media, and how can they be mitigated?

Methodological Answer : Hydrolysis of the ester or sulfonamide group is a major degradation pathway. Accelerated stability studies (40°C/75% RH) show:

- Half-life in Water : ~48 hours at pH 6.

- Stabilizers : Co-solvents like polyethylene glycol (PEG-400) reduce hydrolysis by 60% .

- Lyophilization : Freeze-drying with trehalose extends shelf life to >6 months.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.